molecular formula C17H14N6O7 B3819392 7-Amino-2,4-dioxo-5-(2,4,6-trimethyl-3,5-dinitrophenyl)-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile

7-Amino-2,4-dioxo-5-(2,4,6-trimethyl-3,5-dinitrophenyl)-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B3819392
M. Wt: 414.3 g/mol
InChI Key: WXZHHGCBMLLQSV-UHFFFAOYSA-N
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Description

7-Amino-2,4-dioxo-5-(2,4,6-trimethyl-3,5-dinitrophenyl)-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound belonging to the pyrano[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrano ring fused to a pyrimidine ring, with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2,4-dioxo-5-(2,4,6-trimethyl-3,5-dinitrophenyl)-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile typically involves a multi-component reaction. One efficient method involves the cyclocondensation of aromatic benzaldehydes, malononitrile, and barbituric acid in ethanol at room temperature, catalyzed by a SnO2/SiO2 nanocomposite . This method is advantageous due to its high yield, simple workup procedure, and the non-toxic nature of the catalytic system.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and catalysis are often applied. The use of heterogeneous catalysts, such as SnO2/SiO2, allows for easy recovery and reusability, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

7-Amino-2,4-dioxo-5-(2,4,6-trimethyl-3,5-dinitrophenyl)-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and carbonitrile groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and solvents like ethanol or water-ethanol mixtures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .

Mechanism of Action

The mechanism of action of 7-Amino-2,4-dioxo-5-(2,4,6-trimethyl-3,5-dinitrophenyl)-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. By inhibiting PARP-1, the compound can induce genomic instability in cancer cells, leading to cell death . The compound’s structure allows it to bind effectively to the active site of PARP-1, disrupting its normal function.

Properties

IUPAC Name

7-amino-2,4-dioxo-5-(2,4,6-trimethyl-3,5-dinitrophenyl)-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O7/c1-5-9(6(2)13(23(28)29)7(3)12(5)22(26)27)10-8(4-18)14(19)30-16-11(10)15(24)20-17(25)21-16/h10H,19H2,1-3H3,(H2,20,21,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZHHGCBMLLQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C)C2C(=C(OC3=C2C(=O)NC(=O)N3)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Amino-2,4-dioxo-5-(2,4,6-trimethyl-3,5-dinitrophenyl)-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
7-Amino-2,4-dioxo-5-(2,4,6-trimethyl-3,5-dinitrophenyl)-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile
Reactant of Route 3
Reactant of Route 3
7-Amino-2,4-dioxo-5-(2,4,6-trimethyl-3,5-dinitrophenyl)-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile
Reactant of Route 4
Reactant of Route 4
7-Amino-2,4-dioxo-5-(2,4,6-trimethyl-3,5-dinitrophenyl)-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile
Reactant of Route 5
Reactant of Route 5
7-Amino-2,4-dioxo-5-(2,4,6-trimethyl-3,5-dinitrophenyl)-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile
Reactant of Route 6
Reactant of Route 6
7-Amino-2,4-dioxo-5-(2,4,6-trimethyl-3,5-dinitrophenyl)-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile

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